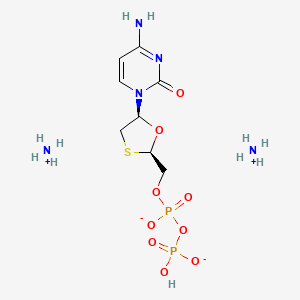
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is a tobacco-specific nitrosamine, commonly referred to as NNK. It is a potent carcinogen found in tobacco products and is known to induce lung cancer in various animal models . The compound is labeled with carbon-13 isotopes, which makes it useful in scientific research for tracing and studying its metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 involves the nitrosation of nicotine-derived nitrosamines. The process typically includes the reaction of nicotine with nitrosating agents under controlled conditions to form the nitrosamine . The carbon-13 labeling is achieved by using carbon-13 labeled precursors in the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The production is carried out in specialized facilities equipped to handle hazardous chemicals and ensure worker safety.
化学反应分析
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can further react with DNA and proteins.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include DNA adducts, which are critical in studying the compound’s carcinogenic properties. Other products include various metabolites that are analyzed to understand the compound’s metabolic pathways .
科学研究应用
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the compound’s reactivity and interaction with other chemicals.
Biology: To investigate its effects on cellular processes and its role in carcinogenesis.
Medicine: To develop chemopreventive agents and understand the mechanisms of tobacco-related cancers.
Industry: To assess the safety and impact of tobacco products and develop strategies to reduce harmful effects.
作用机制
The compound exerts its effects primarily through the formation of DNA adducts. These adducts result from the metabolic activation of the compound, leading to the formation of reactive intermediates that bind to DNA. This binding causes mutations and initiates carcinogenic processes. The molecular targets include various enzymes involved in DNA repair and replication, leading to disruptions in these pathways .
相似化合物的比较
Similar Compounds
N-Nitrosonornicotine (NNN): Another tobacco-specific nitrosamine with similar carcinogenic properties.
Benzo[a]pyrene (BaP): A polycyclic aromatic hydrocarbon found in tobacco smoke, known for its potent carcinogenic effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is unique due to its specific structure and the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying its metabolic pathways. Its potent carcinogenic properties and ability to form DNA adducts make it a critical compound in cancer research .
属性
CAS 编号 |
1346600-19-8 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
213.19 g/mol |
IUPAC 名称 |
N-methyl-N-(4-oxo-4-(2,3,4,5,6-13C5)pyridin-3-yl(413C)butyl)nitrous amide |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
InChI 键 |
FLAQQSHRLBFIEZ-NXGVJODUSA-N |
SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
手性 SMILES |
CN(CCC[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1)N=O |
规范 SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
同义词 |
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone-13C6; NNK-13C6 ; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


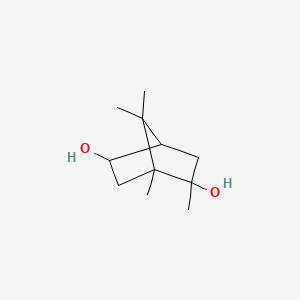
![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)
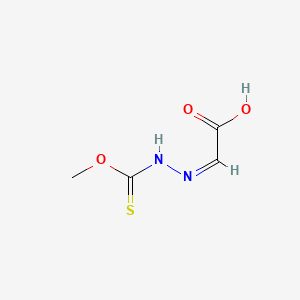

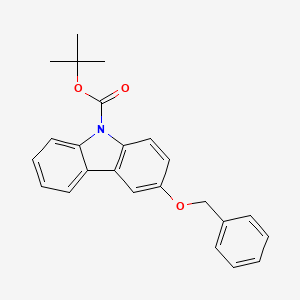

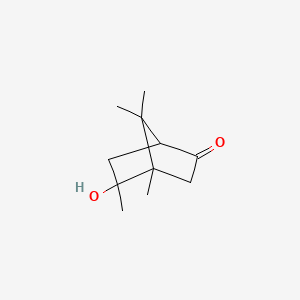
![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)
![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)
